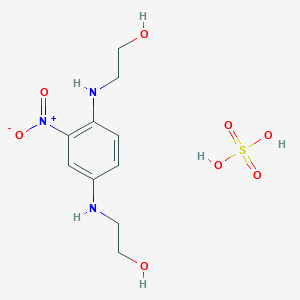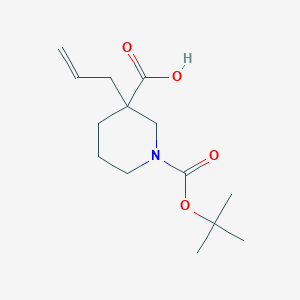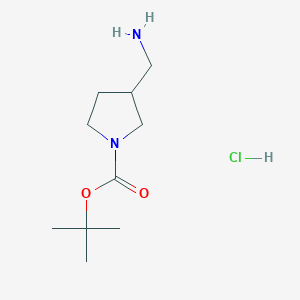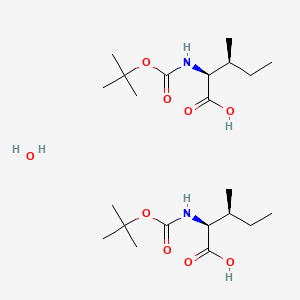![molecular formula C12H17ClN2O4S B1371711 1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride CAS No. 1214687-37-2](/img/structure/B1371711.png)
1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride
Übersicht
Beschreibung
“1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride” is a chemical compound. It’s a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
Piperidine derivatives, such as “1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride”, can be synthesized through various intra- and intermolecular reactions . The synthesis of piperidine-containing compounds has been widespread .
Molecular Structure Analysis
The molecular formula of “1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride” is C12H17ClN2O4S, and its molecular weight is 320.79 g/mol.
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
Physical And Chemical Properties Analysis
Piperidine, a parent compound of “1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride”, is a colorless liquid with an odor described as objectionable, typical of amines .
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Molecules
Piperidine derivatives are pivotal in the synthesis of bioactive molecules due to their presence in many pharmaceuticals. The compound can be used to synthesize complex molecules with potential biological activities, such as antiviral, antibacterial, and anticancer agents .
Development of CNS Drugs
The piperidine moiety is a common feature in central nervous system (CNS) drugs. This compound could be utilized in the development of new CNS drugs, offering potential treatments for diseases like Alzheimer’s, Parkinson’s, and schizophrenia .
Creation of Cardiovascular Agents
Piperidine structures are often found in cardiovascular agents. Researchers can explore the use of 1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride in the creation of new drugs to manage hypertension and arrhythmias .
Anti-Diabetic Drug Research
This compound may play a role in the research and development of anti-diabetic drugs. Its structural features could be key in creating new medications that regulate blood sugar levels .
Analgesic and Anti-Inflammatory Applications
Due to its structural properties, this compound could be investigated for its analgesic and anti-inflammatory potential, which might lead to the development of new pain relievers and anti-inflammatory drugs .
Oncology Research
The piperidine ring is a common element in oncology drugs. This compound’s unique structure could be crucial in synthesizing new oncological treatments, possibly offering new avenues for cancer therapy .
Agricultural Chemical Research
In agriculture, piperidine derivatives can be used to develop pesticides and herbicides. This compound could contribute to the synthesis of new chemicals that protect crops from pests and diseases .
Material Science Applications
Lastly, the compound’s chemical properties might be useful in material science, particularly in the synthesis of novel organic materials with specific electronic or photonic properties .
Safety and Hazards
Zukünftige Richtungen
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, like “1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride”, is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
1-(3-aminophenyl)sulfonylpiperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S.ClH/c13-9-4-3-5-10(8-9)19(17,18)14-7-2-1-6-11(14)12(15)16;/h3-5,8,11H,1-2,6-7,13H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFWHLIEAMHWKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















